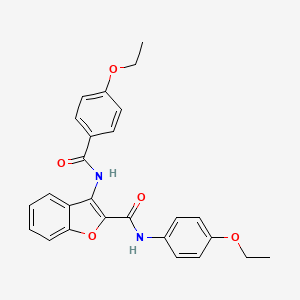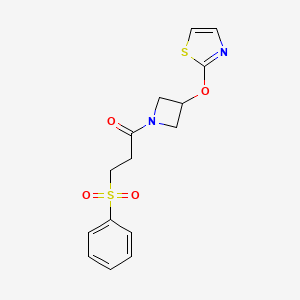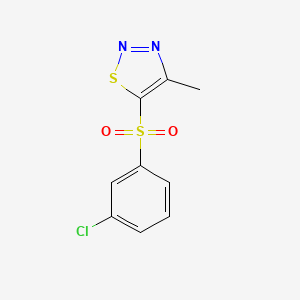
N-(2-((4-(2-methoxyphenoxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((4-(2-methoxyphenoxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core, a methoxyphenoxy group, and a but-2-yn-1-yl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(2-methoxyphenoxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide typically involves multiple steps:
Formation of the But-2-yn-1-yl Intermediate: This step involves the reaction of 2-methoxyphenol with but-2-yne-1,4-diol under basic conditions to form the 2-methoxyphenoxybut-2-yn-1-ol intermediate.
Amidation Reaction: The intermediate is then reacted with an appropriate amine, such as 2-amino-2-oxoethylamine, under dehydrating conditions to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitrating agents (HNO₃/H₂SO₄) are used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or nitrated benzamide derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-((4-(2-methoxyphenoxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of cancer and neurological disorders.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which N-(2-((4-(2-methoxyphenoxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The methoxyphenoxy group can enhance binding affinity to certain proteins, while the alkyne linkage may facilitate covalent bonding with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide
- N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-chlorobenzamide
Uniqueness
Compared to similar compounds, N-(2-((4-(2-methoxyphenoxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenoxy group and the alkyne linkage provides a versatile platform for further chemical modifications, enhancing its utility in various applications.
Propriétés
IUPAC Name |
N-[2-[4-(2-methoxyphenoxy)but-2-ynylamino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-25-17-11-5-6-12-18(17)26-14-8-7-13-21-19(23)15-22-20(24)16-9-3-2-4-10-16/h2-6,9-12H,13-15H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHURIOZKWQKRFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B3001406.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B3001407.png)



![N-[3-Methoxy-4-(2-oxopyrrolidin-1-YL)phenyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B3001416.png)




![5-Bromo-2-[[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B3001421.png)

![2-{[1-(2-Methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B3001425.png)
![2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B3001427.png)
